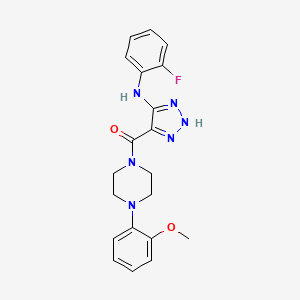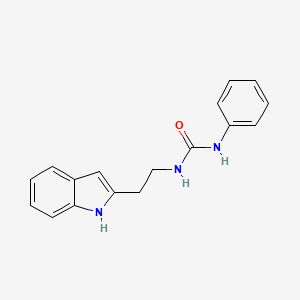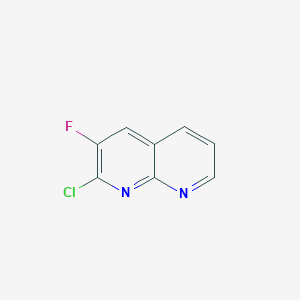
3-(1,3-Dioxoisoindolin-2-yl)propyl phenylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1,3-Dioxoisoindolin-2-yl)propyl phenylcarbamate is a chemical compound that features a unique structure combining a phthalimide moiety with a phenylcarbamate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-Dioxoisoindolin-2-yl)propyl phenylcarbamate typically involves the reaction of 3-(1,3-Dioxoisoindolin-2-yl)propanal with phenyl isocyanate under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The mixture is usually stirred at room temperature for several hours to ensure complete reaction, followed by purification through recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality .
Chemical Reactions Analysis
Types of Reactions
3-(1,3-Dioxoisoindolin-2-yl)propyl phenylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the phenylcarbamate group, leading to the formation of various substituted derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines and thiols can be used under mild conditions to achieve substitution reactions
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Amines
Substitution: Substituted carbamates and phthalimides
Scientific Research Applications
3-(1,3-Dioxoisoindolin-2-yl)propyl phenylcarbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties
Mechanism of Action
The mechanism of action of 3-(1,3-Dioxoisoindolin-2-yl)propyl phenylcarbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
- 3-(1,3-Dioxoisoindolin-2-yl)propanal
- 3-(1,3-Dioxoisoindolin-2-yl)-N,N-dimethylpropan-1-ammonium perchlorate
- 3-(1,3-Dioxoisoindolin-2-yl)propanoic acid
Uniqueness
3-(1,3-Dioxoisoindolin-2-yl)propyl phenylcarbamate stands out due to its combined phthalimide and phenylcarbamate structure, which imparts unique chemical and biological properties. This dual functionality is not commonly found in similar compounds, making it a valuable molecule for various applications .
Properties
Molecular Formula |
C18H16N2O4 |
|---|---|
Molecular Weight |
324.3 g/mol |
IUPAC Name |
3-(1,3-dioxoisoindol-2-yl)propyl N-phenylcarbamate |
InChI |
InChI=1S/C18H16N2O4/c21-16-14-9-4-5-10-15(14)17(22)20(16)11-6-12-24-18(23)19-13-7-2-1-3-8-13/h1-5,7-10H,6,11-12H2,(H,19,23) |
InChI Key |
FMYUGPXNRCZUIW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)OCCCN2C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[3-(4-Methoxy-phenyl)-prop-2-ynyl]-dimethyl-amine](/img/structure/B14874631.png)
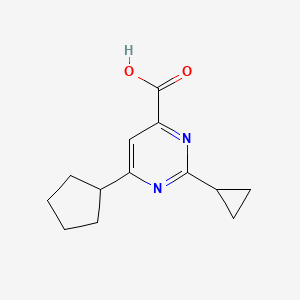
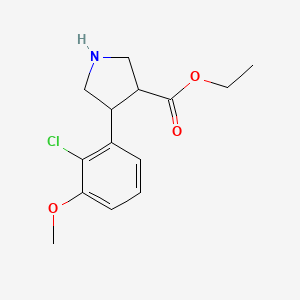
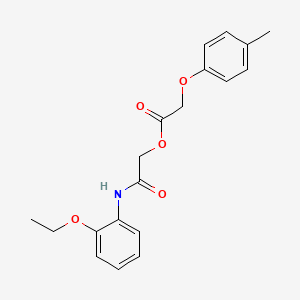
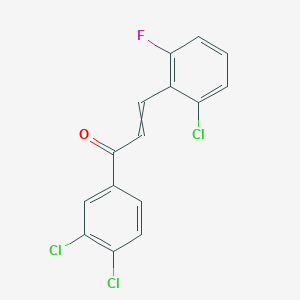
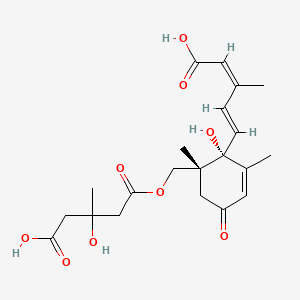

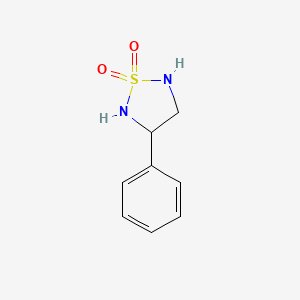
![3-Methylimidazo[1,5-a]pyridine-1-carboximidamide](/img/structure/B14874707.png)
